N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a naphthyl group, and a hydrazino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves the condensation of 2-hydroxybenzaldehyde with 1-naphthylmethylidenehydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and hydrazino groups are likely involved in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can be compared with other similar compounds, such as:
- N’-[(Z)-(2-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXY-1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 2-Hydroxy-1-naphthaldehyde salicyloylhydrazone
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H21N3O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H21N3O3/c31-25-16-7-5-12-21(25)17-24(29-26(32)20-10-2-1-3-11-20)27(33)30-28-18-22-14-8-13-19-9-4-6-15-23(19)22/h1-18,31H,(H,29,32)(H,30,33)/b24-17-,28-18- |
InChI Key |
DWFBNVKMSCQHJE-WLUWMFIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C\C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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